3-Carbamyl-1-methylpyridinium chloride
3-Carbamyl-1-methylpyridinium chloride
1-Methylnicotinamide (MNA) is a primary metabolite of nicotinamide produced mainly by nicotinamide N-methyltransferase (NNMT) and exhibits antithrombotic and anti-inflammatory effects.
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
Nicotinamide is a precursor of NAD and NADP, which serve essential functions in modulating cellular redox status and controlling signaling and transcriptional events. 1-Methylnicotinamide (MNA) is a primary metabolite of nicotinamide produced by the action of nicotinamide N-methyltransferase (NNMT;). It demonstrates antithrombotic and anti-inflammatory properties through direct action on the endothelium by a mechanism involving the prostacyclin pathway and by improving nitric oxide bioavailability. Aggressive cancer cell lines are reported to have higher levels of MNA due to increased NNMT-directed transfer of methyl groups from S-adenosyl-L-methionine to nicotinamide, implicating a role for MNA in cancer cell metabolism.
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
Nicotinamide is a precursor of NAD and NADP, which serve essential functions in modulating cellular redox status and controlling signaling and transcriptional events. 1-Methylnicotinamide (MNA) is a primary metabolite of nicotinamide produced by the action of nicotinamide N-methyltransferase (NNMT;). It demonstrates antithrombotic and anti-inflammatory properties through direct action on the endothelium by a mechanism involving the prostacyclin pathway and by improving nitric oxide bioavailability. Aggressive cancer cell lines are reported to have higher levels of MNA due to increased NNMT-directed transfer of methyl groups from S-adenosyl-L-methionine to nicotinamide, implicating a role for MNA in cancer cell metabolism.
Brand Name:
Vulcanchem
CAS No.:
1005-24-9
VCID:
VC20862885
InChI:
InChI=1S/C7H8N2O.ClH/c1-9-4-2-3-6(5-9)7(8)10;/h2-5H,1H3,(H-,8,10);1H
SMILES:
C[N+]1=CC=CC(=C1)C(=O)N.[Cl-]
Molecular Formula:
C7H9ClN2O
Molecular Weight:
172.61 g/mol
3-Carbamyl-1-methylpyridinium chloride
CAS No.: 1005-24-9
Cat. No.: VC20862885
Molecular Formula: C7H9ClN2O
Molecular Weight: 172.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 1-Methylnicotinamide (MNA) is a primary metabolite of nicotinamide produced mainly by nicotinamide N-methyltransferase (NNMT) and exhibits antithrombotic and anti-inflammatory effects. Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards Nicotinamide is a precursor of NAD and NADP, which serve essential functions in modulating cellular redox status and controlling signaling and transcriptional events. 1-Methylnicotinamide (MNA) is a primary metabolite of nicotinamide produced by the action of nicotinamide N-methyltransferase (NNMT;). It demonstrates antithrombotic and anti-inflammatory properties through direct action on the endothelium by a mechanism involving the prostacyclin pathway and by improving nitric oxide bioavailability. Aggressive cancer cell lines are reported to have higher levels of MNA due to increased NNMT-directed transfer of methyl groups from S-adenosyl-L-methionine to nicotinamide, implicating a role for MNA in cancer cell metabolism. |
|---|---|
| CAS No. | 1005-24-9 |
| Molecular Formula | C7H9ClN2O |
| Molecular Weight | 172.61 g/mol |
| IUPAC Name | 1-methylpyridin-1-ium-3-carboxamide;chloride |
| Standard InChI | InChI=1S/C7H8N2O.ClH/c1-9-4-2-3-6(5-9)7(8)10;/h2-5H,1H3,(H-,8,10);1H |
| Standard InChI Key | BWVDQVQUNNBTLK-UHFFFAOYSA-N |
| Isomeric SMILES | C[N+]1=CC=CC(=C1)C(=O)N.[Cl-] |
| SMILES | C[N+]1=CC=CC(=C1)C(=O)N.[Cl-] |
| Canonical SMILES | C[N+]1=CC=CC(=C1)C(=O)N.[Cl-] |
| Appearance | Assay:≥95%A crystalline solid |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator